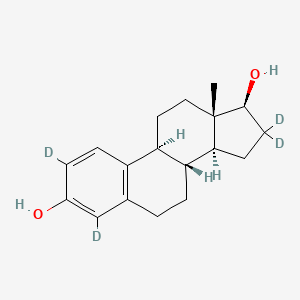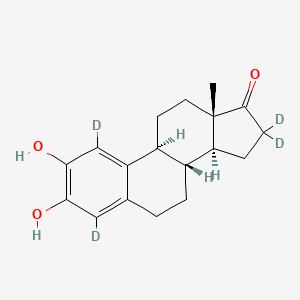
プラズグレルド4代謝物R-138727
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Prasugrel-d4 Metabolite R-138727 is an isotope labelled derivative of Prasugrel Metabolite . It is a platelet inhibitor and can be used to prevent the formation of blood clots . It is also known as a P2Y12 receptor inhibitor .
Synthesis Analysis
Prasugrel is a prodrug that requires enzymatic transformation in the liver to its active metabolite, R-138727 . The metabolic formation of R-138727 from prasugrel was found to be stereoselective, where 84% of R-138727 was present as RS and RR, the two most pharmacologically potent isomers, whereas the SR and SS enantiomers accounted for about 16% .
Molecular Structure Analysis
The molecular formula of Prasugrel-d4 Metabolite R-138727 is C18H16FNO3SD4 . Its molecular weight is 353.45 . The chemical formula of the active metabolite of prasugrel is C18H20FNO3S .
Physical and Chemical Properties Analysis
The average weight of Prasugrel-d4 Metabolite R-138727 is 349.42 and its monoisotopic weight is 349.114792406 . The chemical formula is C18H20FNO3S .
科学的研究の応用
薬物動態研究
プラズグレルド4代謝物R-138727は、薬物動態研究で使用されます {svg_1}. 高性能液体クロマトグラフィー-タンデム質量分析法は、ヒト血漿中のプラズグレルの代謝物の定量化のために開発および検証されました {svg_2}. この方法は、生物学的同等性/薬物動態研究で使用するために簡単で繰り返し可能です {svg_3}.
生物学的同等性研究
プラズグレルの活性代謝物R-138727は、生物学的同等性研究で使用されます {svg_4}. これは、ヒト血漿中のプラズグレルの活性代謝物(R-138727)とその生物学的同等性研究への適用を決定するのに役立ちます {svg_5}.
薬物代謝研究
This compoundは、薬物代謝研究で使用されます {svg_6}. これは、経皮的冠動脈インターベンションを受ける急性冠症候群の患者における凝固を防ぐために使用される薬物であるプラズグレルの代謝を理解するのに役立ちます {svg_7}.
臨床診断への応用
This compoundで使用されるような安定同位体標識により、研究者は代謝経路を安全な方法で生体内で行うことができます {svg_8}. さまざまな疾患の治療に加えて、同位体は画像診断、診断、新生児スクリーニングに使用されます {svg_9}.
有機化学研究
This compoundは、有機化学研究で使用されます {svg_10}. This compoundのような安定同位体は、化学反応の反応経路を追跡するために使用できます {svg_11}.
環境研究
This compoundのような安定同位体は、環境研究で使用されます {svg_12}. これらは、汚染物質の発生源を追跡したり、環境における汚染物質の挙動を研究するために使用できます {svg_13}.
作用機序
Target of Action
The primary target of Prasugrel-d4 Metabolite R-138727 is the human P2Y12 receptor . This receptor plays a crucial role in platelet aggregation , which is a key process in the formation of blood clots. The P2Y12 receptor is a G-protein coupled receptor that is activated by adenosine diphosphate (ADP), leading to platelet activation and aggregation .
Mode of Action
R-138727, the active metabolite of Prasugrel, interacts with the human P2Y12 receptor, specifically with cysteine 97 and cysteine 175 . These two cysteine residues are likely to form a disulfide bridge in native receptors . The interaction of R-138727 with these cysteine residues is irreversible, leading to potent inhibition of receptor function . This prevents the activation of the GPIIb/IIIa receptor complex, resulting in the inhibition of ADP-mediated platelet activation and aggregation .
Biochemical Pathways
The action of R-138727 affects the biochemical pathway involving the P2Y12 receptor and ADP. By inhibiting the P2Y12 receptor, R-138727 prevents the activation of the GPIIb/IIIa receptor complex by ADP . This leads to a decrease in platelet activation and aggregation, which are key steps in the formation of blood clots .
Pharmacokinetics
Prasugrel is a prodrug that requires enzymatic transformation in the liver to its active metabolite, R-138727 . This transformation involves rapid deesterification to an intermediate metabolite, followed by cytochrome P450 (P450)-mediated formation of R-138727 . The major contributors to R-138727 formation are CYP3A4 and CYP2B6 . The metabolite appears quickly in plasma, with a median Tmax of 0.5 hours .
Result of Action
The result of R-138727’s action is a potent and irreversible inhibition of the P2Y12 receptor . This leads to a decrease in ADP-mediated platelet activation and aggregation . As a result, the formation of blood clots is prevented, reducing the risk of thrombotic cardiovascular events .
Action Environment
The action of R-138727 can be influenced by various environmental factors. For example, the presence of other blood cells, calcium, and aspirin can influence the inhibition of ADP-stimulated thrombo-inflammatory markers of platelet activation . Additionally, the enzymatic activity of CYP3A4 and CYP2B6, which are involved in the formation of R-138727, can be affected by various factors such as genetic polymorphisms, drug interactions, and liver disease .
Safety and Hazards
生化学分析
Biochemical Properties
Prasugrel-d4 Metabolite R-138727 is known for its potent antiplatelet activity. It interacts with the P2Y12 receptor on platelets, inhibiting adenosine diphosphate (ADP)-induced platelet aggregation . The interaction with the P2Y12 receptor is irreversible, as Prasugrel-d4 Metabolite R-138727 forms a covalent bond with cysteine residues at positions 97 and 175 of the receptor . This covalent binding prevents the receptor from activating the G-protein signaling pathway, thereby inhibiting platelet aggregation.
Cellular Effects
Prasugrel-d4 Metabolite R-138727 exerts significant effects on platelets, the primary cells involved in blood clotting. By inhibiting the P2Y12 receptor, it prevents ADP-mediated platelet activation and aggregation . This inhibition affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The blockade of the P2Y12 receptor disrupts the downstream signaling cascade, leading to reduced platelet activation and aggregation.
Molecular Mechanism
The molecular mechanism of Prasugrel-d4 Metabolite R-138727 involves its binding to the P2Y12 receptor on platelets. The metabolite forms a covalent bond with cysteine residues at positions 97 and 175 of the receptor . This covalent binding is irreversible and prevents the receptor from activating the G-protein signaling pathway. As a result, the downstream signaling cascade is inhibited, leading to reduced platelet activation and aggregation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Prasugrel-d4 Metabolite R-138727 have been observed to be stable over time. The metabolite maintains its inhibitory activity on the P2Y12 receptor, preventing platelet aggregation . Long-term studies have shown that the metabolite remains effective in inhibiting platelet activation and aggregation, with no significant degradation or loss of activity over time.
Dosage Effects in Animal Models
In animal models, the effects of Prasugrel-d4 Metabolite R-138727 vary with different dosages. At lower doses, the metabolite effectively inhibits platelet aggregation without causing significant adverse effects . At higher doses, there may be an increased risk of bleeding and other toxic effects. It is essential to determine the optimal dosage to achieve the desired antiplatelet effect while minimizing potential adverse effects.
Metabolic Pathways
Prasugrel-d4 Metabolite R-138727 is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, including CYP3A4 and CYP2B6 . The metabolite is then further processed by esterases to form the active metabolite, which exerts its antiplatelet effects. The involvement of these enzymes and cofactors is crucial for the bioactivation and subsequent activity of Prasugrel-d4 Metabolite R-138727.
Transport and Distribution
Prasugrel-d4 Metabolite R-138727 is transported and distributed within cells and tissues through various mechanisms. It is absorbed into the bloodstream and transported to target tissues, including platelets . The metabolite interacts with transporters and binding proteins that facilitate its distribution and accumulation in specific cellular compartments. This targeted distribution is essential for its antiplatelet activity.
Subcellular Localization
The subcellular localization of Prasugrel-d4 Metabolite R-138727 is primarily within platelets, where it exerts its inhibitory effects on the P2Y12 receptor . The metabolite’s activity is directed to specific compartments within the platelets, ensuring its effective inhibition of platelet aggregation. Post-translational modifications and targeting signals may play a role in directing the metabolite to its site of action within the cells.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Prasugrel-d4 Metabolite R-138727 involves the conversion of Prasugrel-d4 to its active metabolite R-138727 through a series of chemical reactions.", "Starting Materials": ["Prasugrel-d4", "Sodium borohydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Water", "Ethyl acetate", "Sodium sulfate", "Magnesium sulfate", "Acetonitrile"], "Reaction": ["1. Prasugrel-d4 is reduced to its active metabolite R-138727 using sodium borohydride as the reducing agent in methanol.", "2. The reaction mixture is acidified with hydrochloric acid and extracted with ethyl acetate.", "3. The organic layer is washed with water, dried over sodium sulfate, and concentrated under reduced pressure.", "4. The crude product is purified by column chromatography using ethyl acetate and hexane as eluents.", "5. The purified product is characterized by NMR spectroscopy and mass spectrometry.", "6. The yield of Prasugrel-d4 Metabolite R-138727 is calculated and reported."] } | |
CAS番号 |
1217222-86-0 |
分子式 |
C18H16FNO3SD4 |
分子量 |
353.45 |
純度 |
> 95% |
数量 |
Milligrams-Grams |
関連するCAS |
204204-73-9 (unlabelled) |
同義語 |
Prasugrel metabolite M3 D4 |
タグ |
Prasugrel Impurities |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







